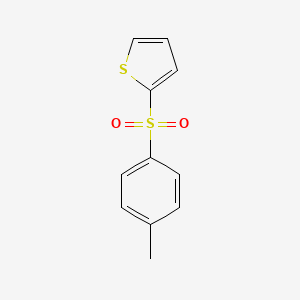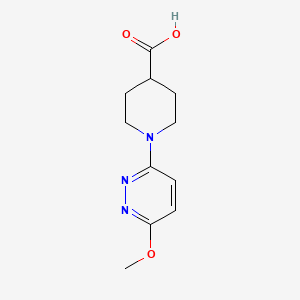
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- is a heterocyclic compound with the molecular formula C10H3Cl2N3O2 It is a derivative of quinoline, characterized by the presence of two chlorine atoms at positions 4 and 7, a nitro group at position 6, and a cyano group at position 3
Vorbereitungsmethoden
The synthesis of 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Chlorination: The selective chlorination at positions 4 and 7 of the quinoline ring.
The reaction conditions often involve the use of strong acids and bases, as well as specific catalysts to ensure the selective introduction of functional groups. Industrial production methods may involve optimization of these steps to enhance yield and purity.
Analyse Chemischer Reaktionen
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 7 are susceptible to nucleophilic substitution reactions, leading to the formation of various derivatives.
Reduction: The nitro group can be reduced to an amino group under specific conditions, using reducing agents such as hydrogen gas in the presence of a catalyst.
Oxidation: The compound can undergo oxidation reactions, particularly at the cyano group, leading to the formation of carboxylic acids.
Common reagents used in these reactions include sodium hydroxide, hydrochloric acid, and various organic solvents. The major products formed depend on the specific reaction conditions and the reagents used.
Wissenschaftliche Forschungsanwendungen
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of infectious diseases and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The chlorine atoms and cyano group also contribute to its reactivity and potential biological activities. The exact molecular pathways involved are still under investigation, but it is believed to interfere with DNA synthesis and repair mechanisms.
Vergleich Mit ähnlichen Verbindungen
3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- can be compared with other similar compounds, such as:
4,7-Dichloroquinoline: Lacks the nitro and cyano groups, making it less reactive in certain chemical reactions.
6-Nitroquinoline:
3-Cyanoquinoline: Lacks the nitro and chlorine groups, leading to different reactivity and biological activities.
The presence of both chlorine atoms, the nitro group, and the cyano group in 3-Quinolinecarbonitrile, 4,7-dichloro-6-nitro- makes it unique and versatile for various applications.
Eigenschaften
Molekularformel |
C10H3Cl2N3O2 |
|---|---|
Molekulargewicht |
268.05 g/mol |
IUPAC-Name |
4,7-dichloro-6-nitroquinoline-3-carbonitrile |
InChI |
InChI=1S/C10H3Cl2N3O2/c11-7-2-8-6(1-9(7)15(16)17)10(12)5(3-13)4-14-8/h1-2,4H |
InChI-Schlüssel |
YAIZQVOCMDSWBS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C2C(=CC(=C1[N+](=O)[O-])Cl)N=CC(=C2Cl)C#N |
Herkunft des Produkts |
United States |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![7-Chlorobenzo[b]thiophen-3-amine](/img/structure/B8801405.png)

![4-Chloro-6-fluoropyrido[3,2-D]pyrimidine](/img/structure/B8801439.png)

